1-[1-(2,4-Difluorobenzoyl)piperidin-4-yl]-3-methylimidazolidine-2,4-dione
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Overview
Description
1-[1-(2,4-Difluorobenzoyl)piperidin-4-yl]-3-methylimidazolidine-2,4-dione is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications
Preparation Methods
The synthesis of 1-[1-(2,4-Difluorobenzoyl)piperidin-4-yl]-3-methylimidazolidine-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Difluorobenzoyl Group: The difluorobenzoyl group is introduced via a Friedel-Crafts acylation reaction using 2,4-difluorobenzoyl chloride and a Lewis acid catalyst.
Formation of the Imidazolidine-2,4-dione Moiety: The imidazolidine-2,4-dione is formed through a cyclization reaction involving urea derivatives and appropriate conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-[1-(2,4-Difluorobenzoyl)piperidin-4-yl]-3-methylimidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluorobenzoyl group, using nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-[1-(2,4-Difluorobenzoyl)piperidin-4-yl]-3-methylimidazolidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of novel compounds with potential pharmaceutical applications.
Biology: The compound is studied for its potential biological activity, including its interactions with biological targets and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is beneficial.
Industry: The compound is used in the development of advanced materials and as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1-[1-(2,4-Difluorobenzoyl)piperidin-4-yl]-3-methylimidazolidine-2,4-dione involves its interaction with specific molecular targets. The difluorobenzoyl group is known to enhance binding affinity to certain enzymes or receptors, while the imidazolidine-2,4-dione moiety may contribute to the compound’s overall stability and reactivity. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
1-[1-(2,4-Difluorobenzoyl)piperidin-4-yl]-3-methylimidazolidine-2,4-dione can be compared with similar compounds such as:
1-(1-(2,4-Difluorobenzoyl)piperidin-4-yl)-1,3-dihydro-2H-benzimidazol-2-one:
4-(2,4-Difluorobenzoyl)piperidine derivatives: These compounds share the difluorobenzoyl-piperidine core but differ in the substituents on the piperidine ring, affecting their chemical properties and uses.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-[1-(2,4-difluorobenzoyl)piperidin-4-yl]-3-methylimidazolidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F2N3O3/c1-19-14(22)9-21(16(19)24)11-4-6-20(7-5-11)15(23)12-3-2-10(17)8-13(12)18/h2-3,8,11H,4-7,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBQQKBQOWOVOAY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CN(C1=O)C2CCN(CC2)C(=O)C3=C(C=C(C=C3)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F2N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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